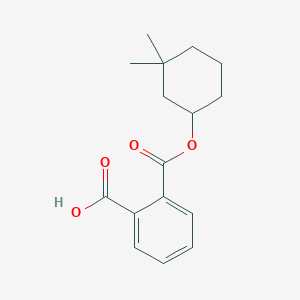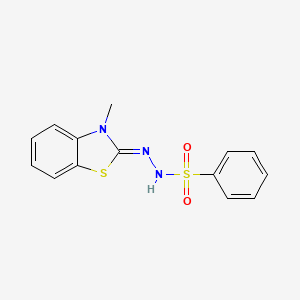
(3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzothiazole ring, a hydrazide group, and a benzenesulfonic acid moiety. This compound is often used as a reagent in analytical chemistry and has significant importance in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid typically involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with benzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .
化学反应分析
Types of Reactions: (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature around 50-70°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature around 0-25°C.
Substitution: Amines, thiols; reaction temperature around 25-50°C.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives.
Substitution: Substituted hydrazides.
科学研究应用
Chemistry: In analytical chemistry, (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid is used as a chromogenic reagent for the determination of various analytes such as cholesterol and benzodiazepines. It is also employed in the synthesis of benzothiazolium azo dyes .
Biology: The compound is used in biochemical assays to measure enzyme activity, particularly in the detection of laccase activity. It serves as an electrophilic coupling reagent in spectrophotometric assays .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its role in drug development and as a potential lead compound for designing new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also utilized in the manufacturing of various chemical intermediates .
作用机制
The mechanism of action of (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound acts as an electrophilic reagent, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific enzymes or proteins, thereby modulating various biochemical pathways .
相似化合物的比较
- 2(3H)-Benzothiazolone, 3-methyl-, hydrazone
- 2(3H)-Benzothiazolethione, 3-methyl-
Comparison: Compared to similar compounds, (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid is unique due to the presence of the benzenesulfonic acid moiety, which enhances its solubility and reactivity. This structural feature makes it more versatile in various applications, particularly in analytical chemistry and biochemical assays .
属性
分子式 |
C14H13N3O2S2 |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C14H13N3O2S2/c1-17-12-9-5-6-10-13(12)20-14(17)15-16-21(18,19)11-7-3-2-4-8-11/h2-10,16H,1H3/b15-14- |
InChI 键 |
DVGVVXXVFDUHCV-PFONDFGASA-N |
手性 SMILES |
CN\1C2=CC=CC=C2S/C1=N\NS(=O)(=O)C3=CC=CC=C3 |
规范 SMILES |
CN1C2=CC=CC=C2SC1=NNS(=O)(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E,2Z)-2-chloro-3-phenyl-2-propenylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11959429.png)
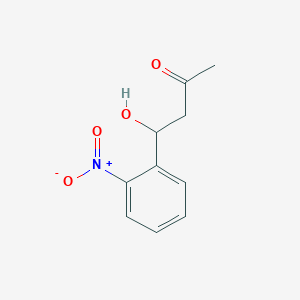
![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)
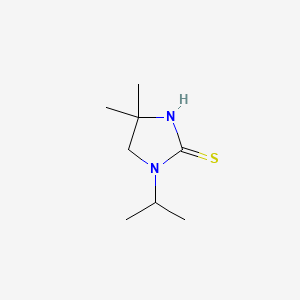

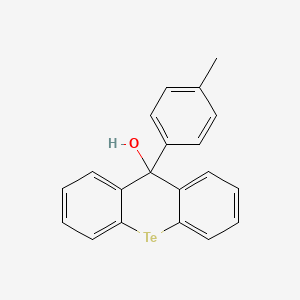
![4-{[(2-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11959465.png)
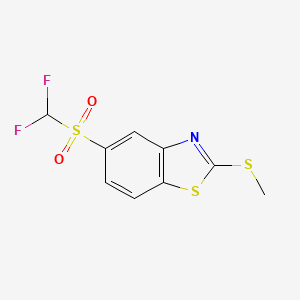
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-phenylquinoline-4-carbohydrazide](/img/structure/B11959480.png)

![9-Bromo-5-(3-chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11959488.png)

